An In-depth Technical Guide to 4-fluoroisoquinoline-5-sulfonyl chloride
An In-depth Technical Guide to 4-fluoroisoquinoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-fluoroisoquinoline-5-sulfonyl chloride. This compound is a key intermediate in the development of novel therapeutics, particularly Rho-kinase (ROCK) inhibitors. This document outlines its chemical characteristics, detailed experimental protocols for its synthesis, and its role in modulating critical signaling pathways.
Chemical Properties and Data
4-fluoroisoquinoline-5-sulfonyl chloride, particularly in its hydrochloride salt form, is a white crystalline solid. It serves as a crucial building block in medicinal chemistry due to its reactive sulfonyl chloride group and the presence of a fluorine atom which can enhance the pharmacological properties of derivative compounds.[1]
General and Physicochemical Properties
A summary of the available quantitative data for 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride is presented in Table 1. It is important to note that while some experimental data for precursors is available, certain properties for the final compound, such as the melting point, are not readily found in publicly available literature and some listed values are based on computational predictions.
Table 1: Physicochemical Properties of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂FNO₂S | [2] |
| Molecular Weight | 282.12 g/mol | |
| Appearance | White crystalline solid/powder | [3] |
| Purity | ≥98.0% | |
| Solubility | Soluble in DMSO | |
| Predicted Boiling Point | 497.2 ± 55.0 °C | |
| Predicted Density | 1.293 ± 0.06 g/cm³ | |
| Storage Temperature | 2-8°C, under inert atmosphere | [4] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride. The available experimental data is summarized below.
Table 2: Spectroscopic Data for 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride
| Spectrum Type | Data | Source |
| ¹H-NMR | (400 MHz, DMSO-d₆) δ: 9.63 (1H, s), 8.77 (1H, d, J=4.80 Hz), 8.67 (1H, d, J=7.79 Hz), 8.48 (1H, d, J=7.79 Hz), 8.24 (1H, t, J=7.79 Hz) | [3] |
| IR (KBr) | cm⁻¹: 2994, 2310, 2086, 1955, 1655, 1495, 1375, 1355, 1214, 1181, 892, 777, 762 | [3] |
| ¹³C-NMR | Data not available in searched resources. | |
| Mass Spectrometry | Data not available in searched resources. |
Note: The melting point of the precursor, 4-fluoroisoquinoline sulfuric acid salt, has been reported as 165.7 to 167.0°C.[3]
Synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride
The synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride is typically achieved through a two-step process involving the sulfonation of 4-fluoroisoquinoline followed by chlorination.[1] Both a laboratory-scale and a large-scale industrial protocol have been documented.
Synthetic Workflow
The overall workflow for the synthesis is depicted below.
Caption: Synthetic pathway for 4-fluoroisoquinoline-5-sulfonyl chloride HCl.
Detailed Experimental Protocols
This protocol is adapted from a patented procedure.[3]
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Sulfonation:
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In a suitable reactor, charge liquefied sulfuric anhydride (SO₃).
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Gradually add 4-fluoroisoquinoline sulfuric acid salt while maintaining the internal temperature at 26-34°C.
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Stir the mixture at 30°C for 13 hours.
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Chlorination:
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Add thionyl chloride (SOCl₂) dropwise to the reaction mixture.
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Heat the mixture to 70°C and stir for four hours.
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After the reaction is complete, cool the reactor.
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-
Work-up and Isolation:
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In a separate reactor, prepare a mixture of water, ice, and methylene chloride, and cool to 0°C or lower.
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Gradually add the reaction mixture to the cooled water/ice/methylene chloride mixture, ensuring the temperature does not exceed 5°C.
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Neutralize the mixture by gradually adding sodium bicarbonate, maintaining the temperature between 5-10°C.
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Filter the formed inorganic salt.
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Separate the filtrate layers and extract the aqueous layer with methylene chloride.
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Combine the organic layers, wash with saturated brine, and dry with anhydrous sodium sulfate.
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Filter the drying agent and adjust the volume of the organic layer with methylene chloride.
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Add 4N HCl in ethyl acetate dropwise at 18-21°C.
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Stir at 30°C for one hour to allow for precipitation.
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Collect the precipitated crystals by filtration and wash with methylene chloride to yield the final product.
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This protocol outlines a robust and scalable one-pot synthesis.
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Sulfonation:
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Charge a suitable reaction vessel with liquid sulfur trioxide.
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Add 4-fluoroisoquinoline sulfate to the sulfur trioxide at 30°C and stir for 16 hours.
-
-
Chlorination:
-
Add thionyl chloride at 30°C.
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Heat the mixture to 70°C and stir for 4 hours.
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Cool the reaction mixture to 20°C.
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-
Quench and Extraction:
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Slowly add the reaction mixture to an ice-cold mixture of water and methylene chloride.
-
Neutralize with sodium bicarbonate.
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Separate the organic layer and extract the aqueous layer with methylene chloride.
-
-
Work-up and Precipitation:
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Wash the combined organic layers with brine, dry with sodium sulfate, and filter.
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Add 4N HCl in ethyl acetate to the filtrate and stir to precipitate the hydrochloride salt.
-
-
Isolation:
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Filter the precipitate, wash with methylene chloride, and dry to obtain the final product.
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Applications in Drug Development
4-fluoroisoquinoline-5-sulfonyl chloride is a pivotal intermediate in the synthesis of Rho-kinase (ROCK) inhibitors.[1] These inhibitors are being investigated for a wide range of therapeutic applications, including glaucoma, cardiovascular diseases, and neurological disorders.
A prominent example is the synthesis of Ripasudil, a ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension. The fluorine atom at the 4-position of the isoquinoline ring has been shown to significantly enhance the potency and selectivity of these inhibitors.
Role in Signaling Pathways: Rho-Kinase (ROCK) Inhibition
The primary therapeutic relevance of compounds derived from 4-fluoroisoquinoline-5-sulfonyl chloride lies in their ability to inhibit the Rho-kinase (ROCK) signaling pathway.
The Rho-Kinase (ROCK) Signaling Pathway
The Rho family of small GTPases, including RhoA, are key regulators of the actin cytoskeleton. When activated by upstream signals, RhoA-GTP binds to and activates ROCK. Activated ROCK, in turn, phosphorylates several downstream substrates, leading to increased actin-myosin contractility and stress fiber formation.
Caption: The Rho-Kinase (ROCK) signaling pathway and its inhibition.
In the context of glaucoma, the ROCK pathway is implicated in the regulation of aqueous humor outflow. Increased ROCK activity in the trabecular meshwork leads to cellular stiffening and reduced outflow, thereby increasing intraocular pressure.
Mechanism of Action of Derived Inhibitors
ROCK inhibitors like Ripasudil, synthesized from 4-fluoroisoquinoline-5-sulfonyl chloride, act as competitive inhibitors of ATP at the kinase domain of ROCK. This inhibition prevents the phosphorylation of downstream targets. The key effects include:
-
Inhibition of MLCP Phosphorylation: ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP). By inhibiting ROCK, MLCP remains active, leading to the dephosphorylation of the myosin light chain.
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Reduced Myosin Light Chain Phosphorylation: Direct phosphorylation of the myosin light chain by ROCK is also reduced.
The net effect is a decrease in actin-myosin contractility, leading to the relaxation of the trabecular meshwork and an increase in the outflow of aqueous humor, which in turn lowers intraocular pressure.
Safety and Handling
4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride is a hazardous substance and should be handled with appropriate safety precautions.
Table 3: Hazard and Precautionary Statements
| Category | Statements | Source |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals. | [4] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up. | [4] |
Conclusion
4-fluoroisoquinoline-5-sulfonyl chloride is a valuable chemical intermediate with significant applications in the development of ROCK inhibitors. Its synthesis is well-documented, and its role in modulating the ROCK signaling pathway is of considerable interest to the pharmaceutical industry. This guide provides a foundational understanding of its chemical properties, synthesis, and biological relevance for researchers and professionals in drug development. Further research into its toxicological profile and the exploration of its potential in synthesizing other classes of bioactive molecules are warranted.
References
- 1. Buy 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 [smolecule.com]
- 2. 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 [sigmaaldrich.com]
- 3. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 4. 906820-08-4 | 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
